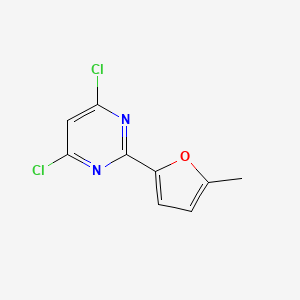
4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a furan ring in its structure makes it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,6-dichloropyrimidine with 5-methylfuran-2-carbaldehyde under specific conditions to yield the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and amines in solvents like DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-6-chloro-2-(5-methylfuran-2-yl)pyrimidine, while oxidation of the furan ring can produce 4,6-dichloro-2-(5-methylfuran-2-yl)furanone.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The chlorine atoms and furan ring contribute to its binding affinity and specificity towards molecular targets. The compound can interact with various biological pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine: A simpler analog without the furan ring.
2,4-Dichloro-5-methylpyrimidine: Another chlorinated pyrimidine derivative with a different substitution pattern.
4,6-Dichloro-2-methylpyrimidine: A compound with a methyl group instead of the furan ring.
Uniqueness
4,6-Dichloro-2-(5-methylfuran-2-yl)pyrimidine is unique due to the presence of both chlorine atoms and a furan ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
89508-45-2 |
|---|---|
Molekularformel |
C9H6Cl2N2O |
Molekulargewicht |
229.06 g/mol |
IUPAC-Name |
4,6-dichloro-2-(5-methylfuran-2-yl)pyrimidine |
InChI |
InChI=1S/C9H6Cl2N2O/c1-5-2-3-6(14-5)9-12-7(10)4-8(11)13-9/h2-4H,1H3 |
InChI-Schlüssel |
FZRHDKKUOXQAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=NC(=CC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde](/img/structure/B13916820.png)
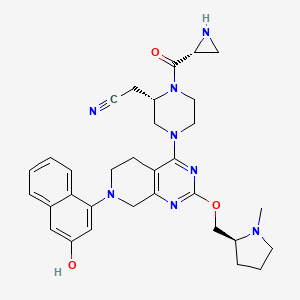
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13916828.png)
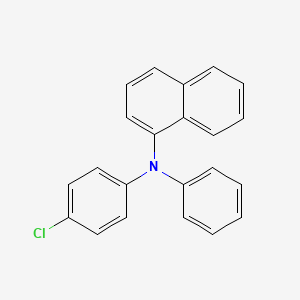
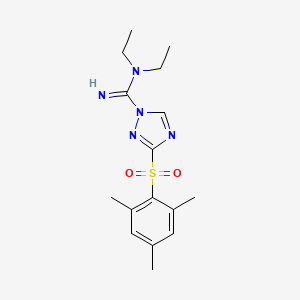


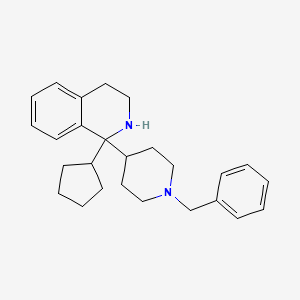

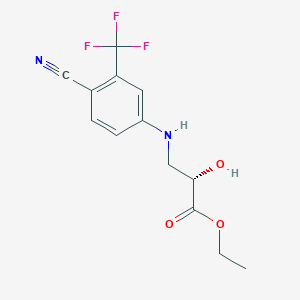
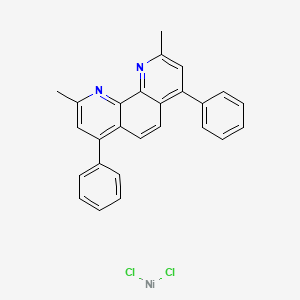
![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)
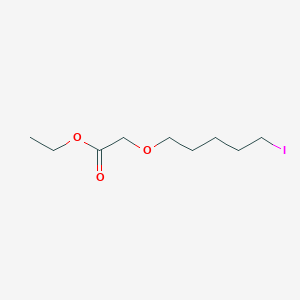
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
